molecular formula C12H26ClN3O2 B5745756 (2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride

Cat. No.: B5745756
M. Wt: 279.81 g/mol
InChI Key: YKEARJVZGJPRRW-IRIIKGHASA-N
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Description

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dimethylamino group and a hydroxyiminoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.ClH/c1-15(2)10-8-6-4-3-5-7-9-13-12(16)11-14-17;/h11,17H,3-10H2,1-2H3,(H,13,16);1H/b14-11-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEARJVZGJPRRW-IRIIKGHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCNC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCCCCCNC(=O)/C=N\O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride typically involves the reaction of 8-(dimethylamino)octylamine with 2-hydroxyiminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxyiminoacetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Dimethylaminoethyl) methacrylate: Similar in having a dimethylamino group but differs in its overall structure and applications.

    8-Dimethylamino-1-octanol: Shares the dimethylamino group and octyl chain but lacks the hydroxyiminoacetamide moiety.

Uniqueness

(2Z)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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